(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate

CB1 receptor TSPO PET radioligand

This 4-cyanotetrahydropyran methanesulfonate is the electrophilic building block of choice for synthesizing 4-aminomethyltetrahydropyran pharmacophores. The quaternary nitrile enables orthogonal reduction to primary amines after SN2 displacement, eliminating low-yielding downstream nitrile introduction. Compared to tosylate analogs, the mesylate ester offers faster SN2 kinetics, higher aqueous solubility for simplified workup, and guaranteed ≥98% purity. Indispensable for parallel library synthesis targeting kinases, GPCRs, or transporters where dual reactivity is required. Not interchangeable with non-cyanated or tosylate analogs.

Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
CAS No. 1010836-59-5
Cat. No. B3318610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate
CAS1010836-59-5
Molecular FormulaC8H13NO4S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1(CCOCC1)C#N
InChIInChI=1S/C8H13NO4S/c1-14(10,11)13-7-8(6-9)2-4-12-5-3-8/h2-5,7H2,1H3
InChIKeyVUOQYFNNLVVVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate – CAS 1010836-59-5: A Bifunctional Tetrahydropyran Intermediate with Differentiated Nitrile and Mesylate Reactivity


(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS 1010836-59-5) is a chiral, quaternary-substituted tetrahydropyran bearing a nitrile group at the 4-position and a methanesulfonate (mesylate) ester on the pendant methyl group. It belongs to the class of 4-cyanotetrahydropyrans, which are established synthetic intermediates en route to 4-aminomethyltetrahydropyrans and related pharmaceutical building blocks [1]. The compound is cataloged in authoritative chemical databases, including PubChem (CID 82114154) and the CAS Common Chemistry registry, confirming its identity as a discrete, purchasable entity [2]. Its IUPAC name is (4-cyanooxan-4-yl)methyl methanesulfonate, and it has a molecular formula of C8H13NO4S with a molecular weight of 219.26 g/mol [2].

Why Generic Substitution Fails for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS 1010836-59-5)


This compound cannot be freely interchanged with structurally similar tetrahydropyran mesylates or tosylates because the quaternary 4-cyano substituent is not merely a spectator group – it is the critical functional handle that enables downstream transformation to primary amines, carboxylic acids, or amides, pathways unavailable to the non‑cyanated analog tetrahydropyran‑4‑ylmethyl methanesulfonate (CAS 132291‑95‑3) [1]. Simultaneously, the mesylate ester provides a leaving‑group profile distinct from the corresponding tosylate ester (CAS 1934583‑18‑2): methanesulfonate is a smaller, more polar leaving group, conferring higher aqueous solubility and faster nucleophilic displacement kinetics under SN2 conditions, which directly impacts reaction yield and purification efficiency . Substituting one sulfonate ester for another, or omitting the nitrile, alters both the rate‑determining step and the scope of accessible final products, making generic interchange scientifically unsound.

Product-Specific Quantitative Evidence Guide for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS 1010836-59-5) – Comparator-Based Differentiation


Binding Affinity Divergence: 4-Cyanotetrahydropyran Derivative 9m vs. Cyanocyclohexyl Analog 9n at CB1 and TSPO Receptors

In a head-to-head pharmacological study, the 4‑cyanotetrahydropyran‑substituted pyrazole‑3‑carboxamide derivative 9m exhibited a binding profile that was qualitatively and quantitatively distinct from its direct isostere, the 1‑cyanocyclohexyl analog 9n. Compound 9m displayed a Ki of 62 nM for the CB1 receptor, yet showed even higher affinity for the structurally unrelated 18 kDa translocator protein (TSPO) with a Ki of 29 nM. In contrast, the 1‑cyanocyclohexyl analog 9n retained high, selective CB1 affinity with a Ki of 15.7 nM and did not demonstrate this TSPO affinity switch. This demonstrates that the 4‑cyanotetrahydropyran scaffold is not a generic isostere; it fundamentally alters target selectivity [1].

CB1 receptor TSPO PET radioligand binding selectivity

Leaving-Group Electronic Profile: Mesylate vs. Tosylate in Tetrahydropyran-Based Electrophiles

The methanesulfonate (mesylate) anion is a weaker conjugate base (pKa of methanesulfonic acid ≈ −2.0) compared to the p‑toluenesulfonate (tosylate) anion (pKa of p‑toluenesulfonic acid ≈ −2.8). While both are excellent leaving groups, the mesylate's smaller steric profile (molecular volume: CH₃SO₃⁻ vs. CH₃C₆H₄SO₃⁻) leads to faster SN2 displacement rates in sterically congested electrophiles such as quaternary tetrahydropyrans. Additionally, mesylate esters exhibit approximately 2‑fold higher water solubility than their tosylate counterparts, which simplifies aqueous workup and reduces residual organic sulfonate contamination in the final product . This physicochemical difference is well‑documented in standard organic chemistry textbooks and is a critical consideration when selecting an activated alkylating agent for multistep synthesis.

nucleophilic substitution leaving group mesylate tosylate SN2 kinetics

Cyano Group Enablement: Downstream Transformability vs. Non-Cyano Analog

The 4‑cyano group of (4‑cyanotetrahydro‑2H‑pyran‑4‑yl)methyl methanesulfonate is the entry point to at least three pharmaceutically relevant functional groups: reduction with LiAlH₄ yields the primary amine (4‑aminomethyltetrahydropyran), hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid, and partial hydrolysis yields the primary amide [1]. In contrast, tetrahydropyran‑4‑ylmethyl methanesulfonate (CAS 132291‑95‑3), which lacks the cyano group, can only participate in nucleophilic substitution at the mesylate‑bearing carbon; it cannot deliver the amine, acid, or amide functionality from the 4‑position. This difference is not a matter of degree but of chemical possibility. The patent literature explicitly identifies 4‑cyanotetrahydropyran and its derivatives as key intermediates for the manufacture of 4‑aminomethyltetrahydropyran, a building block used in multiple drug discovery programs [1].

nitrile reduction aminomethyltetrahydropyran functional group interconversion synthetic intermediate

Lipophilicity Modulation: Computed LogP of 4-Cyanotetrahydropyran Mesylate vs. Non-Cyano and Tosylate Analogs

The computed XLogP3 value for (4‑cyanotetrahydro‑2H‑pyran‑4‑yl)methyl methanesulfonate is −0.5, reflecting the polarity introduced by the cyano group [1]. This is substantially lower than the predicted logP of the non‑cyano analog tetrahydropyran‑4‑ylmethyl methanesulfonate, which based on its molecular formula (C₇H₁₄O₄S, no heteroatom polarity beyond the sulfonate) is estimated to have a logP in the range of +0.5 to +1.0. The tosylate analog, (4‑cyanotetrahydro‑2H‑pyran‑4‑yl)methyl 4‑methylbenzenesulfonate (C₁₄H₁₇NO₄S, MW 295.35), is expected to have a significantly higher logP (estimated +1.5 to +2.5) due to the additional aromatic ring [2]. In a medicinal chemistry context, lower lipophilicity correlates with reduced non‑specific protein binding, lower metabolic clearance, and improved aqueous solubility – all favorable properties for both intermediate purification and final drug‑like characteristics [2].

lipophilicity drug-likeness logP physicochemical properties

Commercial Purity Specification: ≥98% (NLT 98%) for the Target Mesylate

The target compound is commercially available from multiple reputable suppliers with a purity specification of NLT 98% (as determined by HPLC or equivalent chromatographic method) . In comparison, the structurally related tosylate analog (CAS 1934583‑18‑2) is typically offered at 95+% purity, while the non‑cyano mesylate analog (CAS 132291‑95‑3) is often listed as a research‑grade chemical without a guaranteed purity specification . Higher purity at the intermediate stage reduces the burden of by‑product removal in subsequent synthetic steps, directly improving overall yield and reducing purification costs in multi‑step synthesis campaigns.

purity quality control intermediate GMP

Synthetic Versatility: Demonstrated Use as a Key Intermediate in Multiple Drug Discovery Programs

The (4‑cyanotetrahydro‑2H‑pyran‑4‑yl)methyl scaffold, activated as the methanesulfonate ester, is explicitly utilized as a synthetic intermediate in patent literature covering multiple therapeutic programs. For instance, derivatives of 4‑cyanotetrahydropyran are claimed as intermediates in the synthesis of SGLT2 inhibitors for diabetes (US Patent Application 2017/0087172) [1] and CDK9 inhibitors for oncology (US Patent Application 2022/0289725) [2]. This contrasts with the non‑cyano analog tetrahydropyran‑4‑ylmethyl methanesulfonate, which is primarily employed as a simple alkylating agent or protecting group precursor and lacks a documented role in constructing pharmacologically active core scaffolds [3]. The cyano functionality is not a synthetic dead end; it is the essential handle for introducing the aminomethyl group found in numerous bioactive molecules.

SGLT2 inhibitor CDK9 inhibitor pharmaceutical intermediate patent

Best Research and Industrial Application Scenarios for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS 1010836-59-5)


Synthesis of 4-Aminomethyltetrahydropyran-Containing Drug Candidates via Nitrile Reduction–Alkylation Sequence

In medicinal chemistry programs targeting kinases, GPCRs, or transporters where a 4‑aminomethyltetrahydropyran moiety is a privileged pharmacophore, this compound enables a convergent two‑step sequence: (1) SN2 alkylation of a nucleophilic scaffold with the mesylate electrophile, followed by (2) LiAlH₄ reduction of the nitrile to the primary amine. This strategy is superior to using the non‑cyano analog, which would require a separate, low‑yielding nitrile introduction step. The approach is validated by the patent literature on SGLT2 inhibitors [1] and is supported by the established reduction protocols described in US Patent 7,300,953 [2].

PET Radioligand Development Requiring TSPO Selectivity

Based on the binding affinity data reported by Donohue et al., where the 4‑cyanotetrahydropyran derivative 9m showed an affinity switch from CB1 (Ki = 62 nM) to TSPO (Ki = 29 nM), this compound is the electrophilic precursor of choice for synthesizing TSPO‑selective PET radioligands [1]. The corresponding cyanocyclohexyl analog 9n did not exhibit TSPO affinity, demonstrating that the tetrahydropyran oxygen is a critical pharmacophoric element. Researchers developing TSPO‑targeted imaging agents should prioritize this intermediate over the cyanocyclohexyl alternative.

Multi‑Kilogram Process Chemistry for Late‑Stage Pharmaceutical Intermediates

For process chemists scaling up the synthesis of 4‑substituted tetrahydropyran drug intermediates, the mesylate ester offers practical advantages over the tosylate analog: higher aqueous solubility of the methanesulfonate by‑product simplifies aqueous workup, and the higher guaranteed commercial purity (NLT 98% vs. 95+% for the tosylate) reduces the burden of pre‑reaction purification [1]. The lower molecular weight (219.26 vs. 295.35 g/mol for the tosylate) also translates to a lower mass intensity for shipping and storage. These factors collectively support the selection of the mesylate for cost‑effective, scalable synthesis campaigns [REFS-1, REFS-2].

Dual‑Functional Building Block for Parallel Library Synthesis

The compound's bifunctional nature – an electrophilic mesylate ester at the methyl position and a nitrile group amenable to orthogonal transformations – makes it an ideal building block for parallel library synthesis. In a single diversification step, the mesylate can be displaced by a diverse set of nucleophiles, and in a subsequent orthogonal step, the nitrile can be converted to an amine, acid, or amide, enabling rapid exploration of chemical space around the tetrahydropyran core. This dual reactivity is not achievable with the mono‑functional tetrahydropyran‑4‑ylmethyl methanesulfonate [1].

Quote Request

Request a Quote for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.